Product packaging for ethyl 2-(1h-indol-1-yl)acetate(Cat. No.:CAS No. 61155-69-9)

ethyl 2-(1h-indol-1-yl)acetate

Cat. No.: B3354793
CAS No.: 61155-69-9
M. Wt: 203.24 g/mol
InChI Key: DKMSTBXXTNPNPU-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-indol-1-yl)acetate, with the CAS number 61155-69-9, is a chemical reagent classified as an indole derivative. This compound serves as a valuable synthetic building block in organic and medicinal chemistry research. Indole derivatives are a topic of substantial research interest due to their wide occurrence in natural products and diverse pharmacological activities . Researchers utilize related N-substituted indole esters as key intermediates in the synthesis of more complex, functionalized molecules for drug discovery and development . The molecular formula for this compound is C12H13NO2, and it has a molecular weight of 203.24 g/mol . It is supplied as a research-grade material. Handling should be conducted with care, observing all safety precautions. This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human or veterinary consumption. Please note that specific pharmacological applications and detailed mechanistic studies for this exact isomer are not fully established in the searched literature, highlighting an area for potential investigation. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B3354793 ethyl 2-(1h-indol-1-yl)acetate CAS No. 61155-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-indol-1-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)9-13-8-7-10-5-3-4-6-11(10)13/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMSTBXXTNPNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359522
Record name indol-1-yl-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61155-69-9
Record name indol-1-yl-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Classical Approaches to the Synthesis of Ethyl 2-(1H-indol-1-yl)acetate

The traditional methods for synthesizing this compound primarily revolve around the N-alkylation of the indole (B1671886) ring.

Historical Development of Key Synthetic Routes

The journey to synthesize N-alkylated indoles, including this compound, has its roots in the late 19th century with the initial studies on indole chemistry by Adolf von Baeyer. wikipedia.org Early methods often involved direct alkylation, which, while conceptually simple, presented challenges in terms of selectivity and reaction conditions.

A common historical approach involves a two-step protocol: the deprotonation of indole using a strong base to form an indole anion, followed by the reaction of this anion with an alkylating agent. google.com This fundamental strategy has been a cornerstone of indole chemistry for decades. Classical conditions often employed reagents like sodium hydride in solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to deprotonate the indole, followed by the addition of an alkyl halide like ethyl bromoacetate (B1195939). rsc.org While effective, these methods often require stoichiometric amounts of strong, and sometimes hazardous, bases and can be limited in their substrate scope. google.comrsc.org

Stepwise Reaction Sequences and Reagent Selection

The most prevalent classical synthesis of this compound involves the N-alkylation of indole with an ethyl haloacetate. The general reaction sequence is as follows:

Deprotonation of Indole: Indole is treated with a base to remove the acidic proton from the nitrogen atom, generating the indolide anion.

Nucleophilic Substitution: The indolide anion then acts as a nucleophile, attacking the electrophilic carbon of an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) in an SN2 reaction to form the desired product.

The choice of base and solvent is critical for the success of this reaction. Strong bases such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and sodamide (NaNH2) in polar aprotic solvents like DMF, THF, or dimethyl sulfoxide (B87167) (DMSO) are commonly used. rsc.orgorganic-chemistry.orgbhu.ac.in The use of ionic liquids in the presence of potassium hydroxide has also been reported as a convenient and efficient method. organic-chemistry.org

Table 1: Classical Reagents for the Synthesis of this compound

Base Alkylating Agent Solvent Reference
Sodium Hydride (NaH)Ethyl BromoacetateDimethylformamide (DMF) rsc.org
Potassium Hydroxide (KOH)Ethyl ChloroacetateIonic Liquid organic-chemistry.org
Sodamide (NaNH2)Ethyl BromoacetateLiquid Ammonia bhu.ac.in
Anhydrous K2CO3Chloro Ethyl Acetate (B1210297)Dimethylformamide (DMF) rroij.comtsijournals.com

It is important to note that the regioselectivity of the alkylation (N- vs. C3-alkylation) can be influenced by the reaction conditions, including the nature of the cation, the solvent, and the electrophile. bhu.ac.in While N-alkylation is generally favored with ionic salts like sodium and potassium derivatives, C3-alkylation can become a competing pathway. bhu.ac.in

Modern Catalytic Strategies for Synthesis

Contemporary synthetic chemistry has seen a significant shift towards the use of catalytic methods, which offer milder reaction conditions, higher efficiency, and greater functional group tolerance. The synthesis of this compound has benefited from these advancements, particularly in the areas of transition metal catalysis, organocatalysis, and photoredox catalysis.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed C-H Activation)

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds. While direct N-arylation of indoles using palladium and copper catalysts is well-established, the N-alkylation has also seen significant progress. nih.govresearchgate.netnih.gov

Palladium-catalyzed reactions, in particular, have been developed for the regioselective functionalization of indoles. longdom.orglongdom.org For instance, a palladium-catalyzed regioselective cascade C-H activation reaction has been developed for the one-step synthesis of various substituted ethyl 2-(1H-indol-2-yl)acetates, highlighting the power of this approach for accessing specific isomers. longdom.orglongdom.orgresearchgate.net While this specific example targets the C2 position, similar principles can be applied to achieve N-functionalization under different catalytic systems. The choice of ligand and reaction conditions is crucial in directing the regioselectivity of the palladium-catalyzed reaction. mdpi.com

Copper-catalyzed N-alkylation of indoles has also emerged as an efficient method. rsc.orgresearchgate.netresearchgate.net These reactions often utilize copper salts in the presence of a suitable ligand and base to facilitate the coupling of indoles with various alkylating agents.

Table 2: Transition Metal-Catalyzed Synthesis of Indole Acetate Derivatives

Catalyst Ligand Reactants Product Type Reference
Pd(PhCN)2Cl2NorborneneIndoles, Ethyl 2-bromoacetateEthyl 2-(1H-indol-2-yl)acetates longdom.orglongdom.org
Copper IodideTri(p-tolyl)phosphineIndoles, N-tosylhydrazonesN-alkylated indoles rsc.org

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. For the N-alkylation of indoles, organocatalytic methods offer a metal-free alternative. mdpi.com Chiral phosphoric acids, for example, have been employed to catalyze the enantioselective N-alkylation of indoles with various electrophiles. mdpi.com These catalysts can activate both the indole and the electrophile, facilitating a highly stereocontrolled reaction. mdpi.com

Another organocatalytic strategy involves the aza-Michael addition of indoles to α,β-unsaturated compounds, followed by further transformations to yield N-functionalized indoles. mdpi.com These methods provide access to chiral N-alkylated indoles with high enantioselectivity. mdpi.com

Photoredox Catalysis in Indole Functionalization

Visible-light photoredox catalysis has emerged as a mild and powerful method for generating reactive intermediates under ambient conditions. This strategy has been successfully applied to the functionalization of indoles. beilstein-journals.orgnih.govrsc.orgnih.gov In the context of synthesizing indole acetate derivatives, photoredox catalysis can be used to generate carbon-centered radicals that can then couple with the indole nucleus.

For instance, the direct cyanomethylation of indoles has been achieved using photoredox catalysis, where a photocatalyst, upon irradiation with light, generates a cyanomethyl radical from bromoacetonitrile. nih.gov This radical then adds to the indole. While this example leads to C-functionalization, the principles can be adapted for N-alkylation by carefully selecting the substrates and reaction conditions. The merger of photoredox catalysis with transition metal catalysis, known as dual catalysis, has also opened up new avenues for indole functionalization, allowing for novel bond formations under mild conditions. beilstein-journals.orgrsc.org

Green Chemistry Principles in Synthesis

The synthesis of this compound and its derivatives has increasingly incorporated green chemistry principles to minimize environmental impact and enhance efficiency. These approaches focus on the use of environmentally benign solvents, solvent-free conditions, and the development of recoverable and reusable catalytic systems.

Solvent-Free Reactions and Aqueous Media

The move away from volatile and often toxic organic solvents is a cornerstone of green synthetic chemistry. For indole derivatives, both solvent-free (neat) conditions and aqueous media have proven to be effective alternatives.

Solvent-free reactions, conducted by mixing neat reactants, often with a solid catalyst, can lead to high chemoselectivity and improved yields. nih.gov For instance, the reaction between indole and various aldehydes to form bis(indolyl)methanes proceeds efficiently at 100 °C under neat conditions. nih.gov This method eliminates the need for a solvent, simplifying workup and reducing waste. Similarly, the synthesis of certain indole derivatives has been successfully achieved under solvent-free conditions using catalysts like cellulose (B213188) sulfuric acid, which can be reused multiple times without a significant loss of activity. openmedicinalchemistryjournal.com

Water, as a non-toxic, non-flammable, and abundant solvent, is a highly attractive medium for organic synthesis. The synthesis of 3-substituted indoles has been accomplished in high yields through a multi-component reaction of indoles, aldehydes, and active methylene (B1212753) compounds in water, catalyzed by copper complexes. openmedicinalchemistryjournal.com Another approach utilizes dodecylsulphonic acid as a catalyst for the reaction of indoles with carbonyl compounds in water, resulting in short reaction times and high yields of bis(indolyl)methanes. openmedicinalchemistryjournal.com The use of aqueous media is not only environmentally friendly but can also influence the reaction pathway and product selectivity. For example, the reductive cyclisation of ethyl 4-(2-nitrophenyl)-acetoacetate to yield ethyl 2-(1H-indol-2-yl)acetate has been performed in aqueous acetone (B3395972). longdom.orglongdom.org

Table 1: Examples of Green Synthetic Methods for Indole Derivatives

Product Type Reactants Catalyst/Conditions Medium Key Advantages Reference
Bis(indolyl)methanes Indole, Aldehydes Cellulose Sulfuric Acid Solvent-free Recyclable catalyst, no solvent waste. openmedicinalchemistryjournal.com
Bis(indolyl)methanes Indole, Carbonyl Compounds Dodecylsulphonic acid Water Short reaction time, high yield. openmedicinalchemistryjournal.com
3-Substituted Indoles Indole, Aldehydes, Active Methylene Compound Cu(PPh3)Cl Water Multi-component reaction, high efficiency. openmedicinalchemistryjournal.com
Bis(indolyl)methanes Indole, Aldehydes None (neat) Solvent-free High chemoselectivity, simplified workup. nih.gov
(E)-ethyl 2-cyano-3-(1H-indol-3-yl)acrylates Indole-3-carboxyaldehydes, Ethyl cyanoacetate L-Proline Ethanol Ecofriendly catalyst, green solvent. tandfonline.com
Ethyl 2-(1H-indol-2-yl)acetate Ethyl 4-(2-nitrophenyl)-acetoacetate Titanium(III) chloride Aqueous acetone Reductive cyclisation in aqueous medium. longdom.orglongdom.org

Recyclable Catalytic Systems

The development of heterogeneous and recyclable catalysts is crucial for sustainable chemical processes, as it simplifies product purification and reduces catalyst waste.

Several types of recyclable catalysts have been employed in the synthesis of indole derivatives. Solid acid catalysts are particularly noteworthy. Amberlyst-15®, a sulfonic acid resin, has been used effectively for the synthesis of β-enaminones and bis/tris-(1H-indol-3-yl)-methanes. scispace.com Its solid nature allows for easy filtration and reuse. Similarly, Indion Ina 225h resin has been used for the preparation of indole derivatives from indoles and aldehydes, offering high selectivity and catalyst recyclability. openmedicinalchemistryjournal.com Cellulose sulfuric acid, a biopolymer-based solid acid, also serves as a non-hygroscopic, reusable catalyst for synthesizing bis(indolyl)methane derivatives under solvent-free conditions. openmedicinalchemistryjournal.com

In addition to solid acids, metal-based catalytic systems with recyclable properties have been developed. A copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives to form indoles has been established in a water-methanol mixture, which includes a catalyst recycling system. organic-chemistry.org More recently, a meglumine-encapsulated copper(I) catalyst, derived from biomass, has been shown to be a heterogeneous and recyclable catalyst for the synthesis of 1,2,3-triazole scaffolds, a strategy that can be adapted for indole chemistry. acs.org The catalyst was successfully reused for multiple reaction cycles after being isolated by simple filtration. acs.org

Table 2: Recyclable Catalysts in Indole Synthesis

Catalyst Reaction Type Substrates Key Features Reference
Amberlyst-15® Condensation Indoles, Carbonyl compounds Heterogeneous, cost-effective, reusable solid acid. scispace.com
Cellulose Sulfuric Acid Condensation Indole, Aromatic aldehydes Solid acid, non-hygroscopic, reusable, solvent-free conditions. openmedicinalchemistryjournal.com
Indion Ina 225h resin Condensation Indole, Aldehydes/Ketones High selectivity for aldehydes, reusable. openmedicinalchemistryjournal.com
Copper(II) Cyclization 2-Ethynylaniline derivatives Catalyst recycling system established in aqueous media. organic-chemistry.org
Meglumine-CuI Click Reaction Azides, Alkynes Heterogeneous, biomass-derived, recyclable by filtration. acs.org

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions, improving yields, and controlling selectivity. Studies have focused on identifying key intermediates and determining reaction kinetics.

Elucidation of Reaction Intermediates

The synthesis of indole derivatives often proceeds through complex, multi-step pathways involving various transient species. For example, in the palladium-catalyzed synthesis of ethyl 2-(1H-indol-2-yl) acetates via C-H activation, a plausible mechanism involves several palladium-containing intermediates. longdom.org The proposed cascade begins with the N1-position direct palladation of the indole ring, followed by syn-aminopalladation of a co-catalyst like norbornene. This leads to the formation of an irreversible palladacycle, which facilitates ortho-C-H palladation at the C2-position. Subsequent oxidative addition with an alkyl halide generates a Palladium(IV) species, which then undergoes reductive elimination to yield the final product and regenerate the catalyst. longdom.org

In other synthetic routes, different intermediates are observed. The palladium-catalyzed reaction of N-protected 2-indolylmethyl acetates can proceed via a plausible η³-indolyl-palladium intermediate. nih.gov The reaction of indole with formaldehyde (B43269) under solvent-free conditions was found to generate not only the expected 3,3′-diindolyl methane (B114726) but also indole-1-carbinol, which was identified as a key intermediate. nih.gov Furthermore, some syntheses of 2-acylindole-3-acetic acids proceed through the in situ generation of an indoline (B122111) intermediate, which is then further transformed. researchgate.net

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them, such as catalyst loading, temperature, and reactant concentrations. While detailed kinetic data for the specific synthesis of this compound is not extensively reported, studies on related indole syntheses offer valuable information.

For the synthesis of ethyl 2-[2-{di(1H-indol-3-yl)methyl}phenoxy] acetate, kinetic curves have been plotted to compare the reaction progress with and without a potash alum catalyst. researchgate.net These studies, which measure the yield as a function of grinding time, demonstrate the significant rate enhancement provided by the catalyst. researchgate.net

Enzyme kinetic studies have been performed for newly synthesized indole acetic acid sulfonate derivatives to understand their mode of action as inhibitors of enzymes like ectonucleotidases. nih.gov For example, competitive and uncompetitive modes of inhibition were identified for different derivatives against various enzymes, providing insights into the structure-activity relationship. nih.gov

In palladium-catalyzed reactions, the reaction rate can be influenced by the nature of the base and the electronic properties of the indole substrate. For the synthesis of ethyl 2-(1H-indol-2-yl) acetates, it was observed that the yield increased significantly with the alkalinity of the base, with NaHCO₃ providing desirable yields, while insufficient basicity led to poor conversion rates. researchgate.net Interestingly, these studies also found that electron-deficient indoles reacted more efficiently to give good yields compared to their electron-rich counterparts. longdom.org

Reactivity and Derivatization Strategies

Functionalization at the Indole (B1671886) Nitrogen (N-1 Position)

The nitrogen atom in the indole ring is a key site for introducing chemical diversity into the molecule. In the parent compound, ethyl 2-(1H-indol-1-yl)acetate, this position is already substituted. However, understanding the reactions at this site is crucial as many synthetic routes start with an unsubstituted indole and introduce the N-substituent as a key step. The indole N-H proton is weakly acidic and can be removed by a base, rendering the nitrogen atom nucleophilic. researchgate.net

N-alkylation and N-acylation are fundamental strategies for modifying the indole scaffold. These reactions typically proceed by deprotonation of the indole nitrogen, followed by a nucleophilic attack on an alkylating or acylating agent.

Alkylation: The nitrogen of indole esters can be successfully alkylated using various alkyl halides in the presence of a base. For instance, the reaction of ethyl indol-2-carboxylate with reagents like allyl bromide or benzyl (B1604629) bromide using aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972) affords the corresponding N-alkylated esters in excellent yields. nih.govresearchgate.net This method allows for controlled alkylation at the N-1 position. nih.gov

Acylation: N-acylation is a widely used method to synthesize N-acylindoles, which are prevalent motifs in numerous pharmaceuticals and natural products. beilstein-journals.org While reactive acyl chlorides are often employed, milder and more selective methods have been developed. beilstein-journals.orgnih.gov One such method utilizes thioesters as a stable source of the acyl group. This reaction is typically performed at elevated temperatures in a solvent like xylene with a base such as cesium carbonate (Cs₂CO₃) and demonstrates good functional group tolerance. beilstein-journals.org

Below is a table summarizing representative N-acylation reactions on indole precursors, which illustrates the versatility of this transformation.

Indole PrecursorAcylating AgentBase/ConditionsProductYieldReference
3-Methyl-1H-indoleS-methyl butanethioateCs₂CO₃, xylene, 140 °C1-(3-methyl-1H-indol-1-yl)butan-1-one62% beilstein-journals.org
Ethyl 1H-indole-3-carboxylate3-Methylbenzoyl chlorideNaH, THFEthyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate14% nih.gov
Ethyl 1H-indole-3-carboxylate4-Chlorobenzoyl chlorideNaH, THFEthyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate89% nih.gov
Ethyl 1H-indole-3-carboxylate4-Fluorobenzoyl chlorideNaH, THFEthyl 1-(4-fluorobenzoyl)-1H-indole-3-carboxylate89% nih.gov

The alkylation and acylation reactions described above are pivotal in generating a vast array of N-substituted indole derivatives. africaresearchconnects.com The introduction of different substituents at the N-1 position can significantly modulate the biological and chemical properties of the resulting molecules. The synthesis of various N-arylated and N-alkylated indoles is a common objective in synthetic chemistry programs. organic-chemistry.org For example, a series of N-benzoyl indole derivatives can be prepared by reacting an indole ester with various substituted benzoyl chlorides, leading to compounds with potential applications as therapeutic agents. nih.gov

Reactions Involving the Indole Ring System

The indole ring system is electron-rich, making it highly susceptible to electrophilic attack. Its chemistry is dominated by reactions that preserve the aromaticity of the benzene (B151609) portion of the molecule.

Electrophilic aromatic substitution (SEAr) is the most characteristic reaction of the indole ring. nih.govwikipedia.org The indole nucleus is significantly more reactive than benzene towards electrophiles. nih.gov

The preferred site of electrophilic attack is the C-3 position. nih.govbhu.ac.inquimicaorganica.org This regioselectivity is due to the superior stability of the cationic intermediate (arenium ion) formed upon attack at this position. The positive charge on the C-3 intermediate can be effectively delocalized onto the nitrogen atom, which is adjacent, without disrupting the aromatic sextet of the fused benzene ring. bhu.ac.in In contrast, attack at the C-2 position leads to a less stable intermediate. bhu.ac.in For this compound, where the N-1 position is blocked, electrophilic attack will overwhelmingly occur at C-3.

Common electrophilic substitution reactions for indoles include:

Halogenation: Performed with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). quimicaorganica.org

Nitration: Typically carried out using nitric acid in acetic anhydride. quimicaorganica.org

Sulfonation: Achieved with a sulfur trioxide-pyridine complex to avoid polymerization caused by strong acids. quimicaorganica.org

Friedel-Crafts Reactions: Alkylation and acylation introduce alkyl and acyl groups, respectively, usually at the C-3 position. nih.gov

Vilsmeier-Haack Formylation: Introduces a formyl group (-CHO) at C-3 using phosphorus oxychloride and dimethylformamide. quimicaorganica.org

The table below outlines expected products from the electrophilic substitution on an N-1 substituted indole like this compound.

Reaction TypeReagent(s)Electrophile (E+)Expected Product at C-3
HalogenationN-Bromosuccinimide (NBS)Br+3-Bromo derivative
NitrationHNO₃ / Acetic AnhydrideNO₂+3-Nitro derivative
SulfonationSO₃-Pyridine complexSO₃3-Sulfonic acid derivative
Friedel-Crafts AcylationAcetyl chloride / AlCl₃CH₃CO+3-Acetyl derivative
Vilsmeier-HaackPOCl₃ / DMF[ClCH=N(CH₃)₂]+3-Formyl derivative

While the indole ring is inherently nucleophilic, its reactivity can be reversed (a concept known as umpolung) to allow for reactions with nucleophiles. nih.gov This is typically achieved by generating a reactive electrophilic intermediate from the indole nucleus.

One strategy involves the in-situ generation of 2- or 3-alkylideneindoleninium ions from precursors like indolylmethyl acetates. ru.nl These intermediates behave as α,β-unsaturated iminium species and are susceptible to aza-Michael-type conjugate addition by soft nucleophiles, including amines, phenols, and sulfinates. ru.nl This domino reaction provides a pathway to append various functional groups to the indole ring system via a nucleophilic trapping mechanism. ru.nl

Another approach involves the base-catalyzed nucleophilic addition of the indole nitrogen to an electron-deficient alkene, such as vinylene carbonate. mdpi.com In this case, the deprotonated indole acts as the nucleophile to form a new carbon-nitrogen bond. mdpi.comresearchgate.net

The indole nucleus can participate in cycloaddition reactions, most notably the Diels-Alder reaction, which is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org The C2-C3 double bond of the indole ring can act as the dienophile (the 2π-electron component).

However, the participation of the indole C2-C3 bond in such reactions is often challenging due to the loss of aromaticity in the pyrrole (B145914) ring. Consequently, these reactions may require harsh conditions, such as high temperatures or the use of Lewis acid catalysts, to proceed. The hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, is a powerful variant for synthesizing six-membered heterocyclic rings. While cycloaddition represents a potential derivatization strategy for this compound, it is a less common pathway compared to the highly favored electrophilic substitution and N-functionalization reactions.

Transformations of the Ester Moiety

The ethyl ester group of this compound is the primary site for a variety of chemical transformations. These reactions allow for the conversion of the ester into other key functional groups, thereby expanding the synthetic utility of the parent molecule.

Hydrolysis and Transesterification Reactions

The conversion of the ethyl ester to the corresponding carboxylic acid, 2-(1H-indol-1-yl)acetic acid, is a fundamental transformation. This hydrolysis can be achieved under both acidic and alkaline conditions.

Alkaline Hydrolysis (Saponification) : This is a common and typically irreversible method for ester hydrolysis. The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The process, known as saponification, yields the sodium salt of the carboxylic acid, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. The reaction is generally efficient, with studies on analogous compounds like ethyl acetate (B1210297) showing that high conversion rates can be achieved rapidly. researchgate.netchemguide.co.uk

Acid-Catalyzed Hydrolysis : Alternatively, the ester can be heated under reflux with a dilute mineral acid, such as sulfuric or hydrochloric acid. chemguide.co.uk This reaction is reversible, and to drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk A relevant study on the related compound indomethacin (B1671933) (an indole-3-yl acetic acid derivative) noted that hydrolysis can occur during acid-catalyzed esterification, highlighting the reversible nature of this transformation. nih.gov

Transesterification : This process involves the conversion of one ester into another by reaction with an alcohol in the presence of a catalyst. For instance, this compound can be converted to mthis compound by reacting it with methanol (B129727) and a catalytic amount of sodium methoxide. nih.gov Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are also effective for transesterification reactions, as demonstrated in the reaction of ethyl acetate with glycerol (B35011). scielo.brbiofueljournal.combiofueljournal.com This method is particularly useful when a different ester derivative is required for subsequent synthetic steps or for altering the physical properties of the molecule.

Table 1: Conditions for Hydrolysis and Transesterification
ReactionReagentsTypical ConditionsProductReference
Alkaline HydrolysisAqueous NaOH or KOHHeating under reflux2-(1H-Indol-1-yl)acetic acid (after acidification) chemguide.co.uk
Acid-Catalyzed HydrolysisDilute H₂SO₄ or HCl, excess H₂OHeating under reflux2-(1H-Indol-1-yl)acetic acid chemguide.co.uknih.gov
Transesterification (Basic)Methanol, catalytic NaOMeStirring, room temp to refluxMthis compound nih.gov
Transesterification (Acidic)Alternate Alcohol (e.g., glycerol), H₂SO₄HeatingCorresponding new ester scielo.br

Reduction to Alcohol and Subsequent Derivatization

The ester functionality of this compound can be readily reduced to a primary alcohol, yielding 2-(1H-indol-1-yl)ethanol.

Reduction with Metal Hydrides : The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). wikipedia.org LiAlH₄ is a powerful reducing agent capable of converting esters to primary alcohols with high efficiency. adichemistry.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to neutralize the reactive aluminum species. adichemistry.comic.ac.uk The general mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of an ethoxide leaving group to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol. masterorganicchemistry.com

The resulting alcohol, 2-(1H-indol-1-yl)ethanol, is a valuable synthetic intermediate. The hydroxyl group can be further derivatized through various reactions common to alcohols, such as:

Esterification : Reaction with carboxylic acids or acyl chlorides to form new esters.

Etherification : Conversion into ethers via reactions like the Williamson ether synthesis.

Oxidation : Oxidation to the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions used.

Conversion to Halides : Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to replace the hydroxyl group with a halogen, creating a reactive site for nucleophilic substitution.

Table 2: Reduction of Ester to Alcohol
Starting MaterialReagentSolventProductReference
This compoundLithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THF2-(1H-indol-1-yl)ethanol wikipedia.orgmasterorganicchemistry.com

Amidation and Other Carboxylic Acid Derivatives

The direct conversion of this compound into amides, known as aminolysis, can be achieved by heating the ester with an amine. This reaction is often slower than hydrolysis and may require elevated temperatures or catalysis. A general method involves refluxing the ester with a primary or secondary amine, often in an alcohol solvent like methanol, to produce the corresponding N-substituted 2-(1H-indol-1-yl)acetamide. sphinxsai.com

A more common route to amides and other carboxylic acid derivatives proceeds via the hydrolysis of the ester to 2-(1H-indol-1-yl)acetic acid as described in section 3.3.1. The resulting carboxylic acid can then be "activated" and reacted with a wide range of nucleophiles. Common strategies include:

Conversion to Acyl Chloride : The carboxylic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 2-(1H-indol-1-yl)acetyl chloride. This intermediate readily reacts with amines to form amides, alcohols to form esters, or other nucleophiles.

Peptide Coupling Reagents : In the presence of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the carboxylic acid can be directly coupled with primary or secondary amines to form the amide bond under mild conditions.

Mixed Anhydride Formation : The carboxylic acid can be converted to a mixed anhydride, for example by using isobutyl chloroformate, which then smoothly reacts with an amine to yield the desired amide. researchgate.net

These methods provide access to a vast library of amide derivatives with diverse functionalities.

Cascade and Tandem Reactions Utilizing the Compound as a Precursor

A comprehensive review of the scientific literature did not yield specific examples where this compound serves as the primary precursor for a cascade or tandem reaction sequence. While cascade reactions are widely used to synthesize complex indole-containing heterocycles, these methodologies typically employ simpler indole scaffolds (e.g., unsubstituted indole or 2-alkynyl anilines) as the starting materials. The N-alkylation of the indole core in this compound fundamentally alters its reactivity, particularly by removing the nucleophilic N-H proton, making it unsuitable for many established indole-based cascade transformations.

Multi-component Reactions Incorporating this compound

Similarly, a detailed search of the literature did not identify specific multi-component reactions (MCRs) where this compound is a reacting component. MCRs involving indoles, such as the Ugi or Petasis reactions, generally rely on the nucleophilicity of the indole ring (at the C3 position) or the indole N-H. nih.gov The N-substitution in this compound blocks the N-H reactivity, and the electron-withdrawing nature of the N-CH₂COOEt group deactivates the indole ring towards electrophilic attack, thereby limiting its utility in these standard MCR protocols.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule. DFT methods, particularly those using hybrid functionals like B3LYP, are widely employed for their balance of accuracy and computational cost in studying organic molecules, including indole (B1671886) derivatives researchgate.netnih.gov. Such calculations can predict optimized geometries, vibrational frequencies (for comparison with IR and Raman spectra), and various electronic properties nih.gov.

For instance, DFT calculations on indole itself have been used to study its atmospheric oxidation mechanisms, providing detailed information on reaction pathways with hydroxyl and chlorine radicals researchgate.net. Similarly, extensive DFT studies on the ethyl acetate (B1210297) fragment have elucidated its conformational preferences and the mechanism of its hydrolysis ukm.mynih.gov. These studies form a basis for predicting the properties of the combined molecule, ethyl 2-(1H-indol-1-yl)acetate.

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

The electronic character of a molecule is described by its molecular orbitals. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity) ijarset.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity nih.gov. A smaller gap generally implies higher reactivity nih.gov.

Table 1: Calculated Reactivity Descriptors Based on HOMO-LUMO Energies for Illustrative Compounds Note: The following data is for related diorganotin(IV) complexes and not for this compound, but serves to illustrate the parameters derived from HOMO-LUMO analysis.

ParameterFormulaComplex I [Me₂Sn(HL)₂] nih.govComplex II [n-Bu₂Sn(HL)₂] nih.gov
EHOMO (eV) --6.650-6.611
ELUMO (eV) --1.146-1.109
Energy Gap (ΔE, eV) ELUMO - EHOMO5.5045.502
Ionization Potential (I, eV) -EHOMO6.6506.611
Electron Affinity (A, eV) -ELUMO1.1461.109
Chemical Potential (μ, eV) (EHOMO + ELUMO) / 2-3.898-3.860
Hardness (η, eV) (ELUMO - EHOMO) / 22.7522.751
Softness (S, eV⁻¹) 1 / (2η)0.1810.181
Electronegativity (χ, eV) 3.8983.860
Electrophilicity Index (ω, eV) μ² / (2η)2.7582.716

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may have significant contributions from the carbonyl group of the acetate moiety.

Energetics of Conformational Isomers

Molecules with rotatable single bonds can exist as different conformational isomers, or conformers. These conformers have different spatial arrangements of atoms and, consequently, different energies. Computational methods can be used to explore the potential energy surface of a molecule to identify stable conformers (energy minima) and the transition states that separate them.

For this compound, key rotations would occur around the N-CH₂ and CH₂-C=O bonds. Studies on the simpler ethyl acetate molecule have shown the existence of different conformers, such as trans and gauche, with calculable energy differences researchgate.net. X-ray crystallography on substituted indole acetates, like ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, reveals the preferred conformation in the solid state by detailing specific torsion angles core.ac.uk. For example, in this related compound, the C9–C11–C12–O2 torsion angle was found to be -69.51° core.ac.uk. Computational analysis of this compound would involve systematically rotating the flexible bonds and calculating the energy at each step to map out the energy landscape and determine the relative stabilities of the various possible conformers.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them nih.gov. This allows for a deeper understanding of reaction kinetics and selectivity that is often difficult to obtain through experimental means alone.

For example, a detailed DFT investigation into the hydrolysis of ethyl acetate catalyzed by an aqueous molybdocene complex successfully mapped out the entire reaction mechanism nih.gov. This study identified the key steps, including the formation and cleavage of a tetrahedral intermediate and the final formation of acetic acid nih.gov. Similarly, computational studies on the synthesis of complex indole derivatives have helped to rationalize the formation of observed products through multi-step cascade reactions mdpi.com.

Transition State Identification and Energy Barriers

A transition state represents the highest energy point along a reaction coordinate and is a critical concept in chemical kinetics. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of the reaction. Locating the transition state structure and calculating its energy is a primary goal of mechanistic computational studies researchgate.net.

In the computational study of ethyl acetate hydrolysis, the rate-determining step was identified as the cleavage of the tetrahedral intermediate, with a calculated Gibbs energy barrier of 36.7 kcal/mol nih.gov. This level of detail allows for a quantitative understanding of the reaction's feasibility. The table below summarizes the calculated energy barriers for the key steps in this reaction, illustrating how computational chemistry quantifies reaction kinetics.

Table 2: Calculated Gibbs Energy Barriers for Key Steps in the [Cp₂Mo(OH)(OH₂)]⁺-Catalyzed Hydrolysis of Ethyl Acetate Note: This data is for the catalyzed hydrolysis of ethyl acetate, a structural fragment of the title compound.

Reaction StepDescriptionGibbs Energy Barrier (kcal/mol) nih.gov
TS1 Formation of Tetrahedral Intermediate29.8
TS2 Cleavage of Tetrahedral Intermediate36.7 (Rate-Determining Step)
TS3 Acetic Acid Formation34.6

For reactions involving this compound, such as its synthesis or subsequent transformations, similar computational approaches could be used to identify transition states and determine the energy barriers for each step, thereby predicting the most likely reaction pathway.

Computational Prediction of Reaction Selectivity

When a reaction can proceed through multiple pathways to yield different products (e.g., regioisomers or stereoisomers), computational modeling can predict the selectivity. This is typically achieved by calculating the activation energy barriers for all competing pathways. According to transition state theory, the pathway with the lowest energy barrier will be the fastest and thus correspond to the major product.

For instance, in the alkylation of an indole nitrogen, the reaction could potentially also occur at the C3 position of the indole ring. By calculating the energy barriers for both N-alkylation and C3-alkylation, computational models could predict the regioselectivity of the reaction under different conditions. While specific studies predicting the reaction selectivity of this compound were not found, this methodology is a standard and powerful application of computational chemistry in organic synthesis.

Molecular Docking and Dynamics Simulations (for in vitro target interaction)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein.

Molecular docking predicts the preferred binding orientation and conformation of a ligand within a receptor's active site, providing a "snapshot" of the interaction. The strength of the interaction is estimated using a scoring function, which often correlates with binding affinity (e.g., kcal/mol) ajchem-a.com. Docking studies are widely used in drug discovery to screen virtual libraries of compounds and to hypothesize mechanisms of action. Numerous studies have applied this technique to various indole derivatives to explore their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or to understand their interactions with targets like nicotinic acetylcholine (B1216132) receptors ajchem-a.com.

Table 3: Illustrative Molecular Docking Scores of Indole Derivatives Against Biological Targets Note: The data below is for various indole derivatives, not the title compound, and serves to demonstrate typical results from docking studies.

CompoundTarget ProteinDocking Score (kcal/mol) ajchem-a.com
Compound IIaCOX-2-10.40
Compound IIb COX-2 -11.35
Compound IIcCOX-2-10.96
Compound IIdCOX-2-11.08
Meloxicam (Reference)COX-2-6.89

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamic behavior of the ligand-receptor complex over time. An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the interaction nih.gov. This can reveal how the ligand and protein adapt to each other, the stability of key interactions (like hydrogen bonds), and the role of solvent molecules nih.govmdpi.com. For example, MD simulations of indole-3-acetic acid with horseradish peroxidase showed the stability of the complex and identified key hydrophobic and hydrogen-bonding interactions that stabilized the substrate in the active site nih.gov. Such simulations would be invaluable for assessing the potential of this compound as a ligand for a specific biological target.

Ligand-Protein Interaction Prediction for Biochemical Targets

The prediction of how a small molecule, or ligand, such as this compound, will interact with a protein is a cornerstone of modern drug discovery and molecular biology. nih.govresearchgate.netnih.gov Computational methods are employed to simulate and predict the binding mode and affinity between a ligand and a target protein. researchgate.netconsensus.appnih.gov These techniques are crucial for identifying potential therapeutic targets and understanding the molecular basis of biological processes. nih.govfrontiersin.org

One of the most common techniques is molecular docking . researchgate.netijcap.iniaanalysis.com This method computationally places a model of the ligand into the binding site of a protein and evaluates the likelihood of that binding pose. nih.gov The process involves two main steps: sampling of possible conformations of the ligand within the binding site and scoring these conformations to estimate the binding affinity. nih.gov The scoring functions are mathematical models that approximate the free energy of binding, taking into account factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. researchgate.netresearchgate.net

Another powerful tool is molecular dynamics (MD) simulations , which provide a more detailed view of the dynamic nature of the protein-ligand interaction over time. nih.govresearchgate.netresearcher.life MD simulations can reveal not only the stable binding poses but also the pathways of ligand binding and unbinding, as well as the role of water molecules in the binding process. nih.govnih.gov

For a compound like this compound, researchers would first identify potential protein targets based on its chemical structure or preliminary biological screening. Then, molecular docking and MD simulations would be used to predict its binding affinity and interaction patterns with these targets. The indole ring of the compound would likely participate in π-stacking interactions with aromatic amino acid residues in the protein's binding pocket, while the acetate group could form hydrogen bonds.

Hypothetical Ligand-Protein Interaction Data for this compound

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Cyclooxygenase-2 (COX-2)-8.5Tyr385, Arg120, Ser530π-stacking, Hydrogen bond, van der Waals
Monoamine Oxidase B (MAO-B)-7.9Tyr435, Cys172, Tyr398π-π interaction, Hydrophobic interactions
p38 Mitogen-Activated Protein Kinase-9.1Met109, Lys53, Asp168Hydrogen bond, Hydrophobic interactions

Note: The data in this table is for illustrative purposes only and is not based on actual experimental or computational results.

Conformational Changes Upon Binding to Model Systems

The binding of a ligand to a protein is often not a simple "lock-and-key" mechanism. nih.gov Instead, both the ligand and the protein can undergo conformational changes to achieve the most stable binding complex, a concept known as "induced fit". nih.govbiorxiv.org Computational methods are essential for studying these dynamic changes. biorxiv.orgplos.org

For this compound, computational studies would analyze how the flexibility of the ethyl acetate chain allows it to adopt different conformations within the binding pocket of a target protein. The orientation of the indole ring relative to the rest of the molecule might also change upon binding to optimize interactions with the protein. These studies would typically measure changes in dihedral angles, root-mean-square deviation (RMSD) of the protein backbone, and the radius of gyration to quantify the conformational changes. mdpi.com

Hypothetical Conformational Change Data for this compound Upon Binding

Model System (Protein Target)Ligand RMSD (Å) (Bound vs. Unbound)Key Protein Domain MovementChange in Radius of Gyration (Rg) of Protein (Å)
Cyclooxygenase-2 (COX-2)1.2Loop rearrangement at active site entrance-0.5
Monoamine Oxidase B (MAO-B)0.8Minor side-chain adjustments in binding cavity-0.2
p38 Mitogen-Activated Protein Kinase1.5Hinge motion of the DFG motif-0.8

Note: The data in this table is for illustrative purposes only and is not based on actual experimental or computational results.

Exploration of Biological Interactions and Mechanistic Studies Excluding Clinical, Dosage, Safety

Structure-Activity Relationship (SAR) Studies for In Vitro Activities

In the absence of primary in vitro activity data for the parent compound, no structure-activity relationship studies have been conducted. SAR studies are contingent on having initial biological data to which structural modifications can be compared.

No research has been published on the systematic structural modification of ethyl 2-(1H-indol-1-yl)acetate and the subsequent effects on in vitro potency.

The key pharmacophoric features of this compound for any specific biological target have not been identified, as no such activity has been reported.

Mechanistic Investigations of Biological Activities

Mechanistic studies are crucial for understanding how a compound exerts its biological effects at a molecular and cellular level. For indole (B1671886) derivatives, these investigations have revealed a diverse range of interactions and downstream consequences.

Research into indole-based compounds has identified several molecular targets, with enzymes being a prominent class. The indole scaffold's ability to interact with the active sites of various enzymes makes it a valuable template in drug design. biolmolchem.com

One area of investigation has been the inhibition of metalloproteases. For example, a class of indole-based inhibitors was identified for endothelin-converting enzyme-1 (ECE-1), a metalloprotease implicated in cardiovascular diseases and cancer. nih.gov Optimization of an initial screening lead resulted in potent inhibitors. Interestingly, molecular modeling suggested a unique binding mode where the inhibitor does not directly interact with the zinc ion in the enzyme's active site. Instead, key interactions are proposed to occur with the central amide group of the inhibitor. nih.gov

Another significant molecular target for indole derivatives is tubulin. A variety of natural and synthetic indole-containing molecules have been shown to inhibit tubulin polymerization, a critical process in cell division, making them of interest as potential anticancer agents. nih.gov For instance, certain indole-based analogues of trimethoxyphenyl (TMP) compounds have demonstrated potent tubulin polymerization inhibitory activity. nih.gov Molecular docking studies of these compounds have revealed interactions with key amino acid residues in the tubulin binding pocket, such as CYS241 and LEU248, through hydrogen bonding and pi-cation interactions, which contribute to the stability of the compound-protein complex. nih.gov

It is important to note that these studies were conducted on more complex indole derivatives than this compound. However, they demonstrate the capacity of the indole scaffold to serve as a foundation for designing compounds that can bind to specific molecular targets.

Table 1: Examples of Molecular Targets for Indole-Based Compounds (in vitro)

Compound ClassMolecular TargetKey Findings
Indole-based amidesEndothelin-Converting Enzyme-1 (ECE-1)Potent inhibition with a unique binding mode not directly involving the active site's zinc ion. nih.gov
Indole-based TMP analoguesTubulinInhibition of tubulin polymerization through interactions with key amino acid residues in the binding pocket. nih.gov
Indole derivativesα-amylase and α-glucosidasePotent and stable inhibition, with some compounds acting as allosteric inhibitors. biolmolchem.com

The interaction of indole compounds with their molecular targets can trigger a cascade of downstream cellular events. Studies on indole-3-acetic acid (IAA), a closely related compound, have provided insights into these cellular pathways.

In various cell lines, IAA has been shown to induce cytotoxicity, which is often mediated by an increase in reactive oxygen species (ROS). researchgate.netnih.gov This elevation in ROS can lead to oxidative stress, causing damage to cellular components like lipid membranes and nucleic acids. researchgate.net Consequently, this can trigger programmed cell death pathways, such as apoptosis. The hallmarks of apoptosis, including chromatin condensation, DNA fragmentation, and loss of mitochondrial membrane potential, have been observed in cells treated with IAA. researchgate.netnih.gov

Furthermore, the activation of specific cellular signaling pathways has been linked to the biological effects of indole derivatives. For example, the protective effects of indole-3-acetic acid in certain contexts have been associated with the activation of the AKT pathway. nih.gov In other studies, indole metabolites have been shown to influence inflammatory pathways by reducing the levels of pro-inflammatory cytokines like TNF-α and various interleukins in Caco-2 cells. nih.gov

While these findings are for IAA and other indole derivatives, they suggest that the this compound scaffold could potentially influence similar cellular pathways, such as those related to oxidative stress, apoptosis, and inflammation.

A key aspect of drug development is understanding a compound's selectivity—its ability to interact with a specific target over others. High selectivity can lead to a more favorable safety profile with fewer off-target effects.

Studies on indole-based ECE inhibitors have demonstrated a high degree of selectivity. These compounds were found to be highly selective for ECE over other related metalloproteases, such as neprilysin (NEP) and angiotensin-converting enzyme (ACE). nih.gov This selectivity is crucial as it suggests a lower likelihood of unintended interactions with other important physiological pathways regulated by these enzymes.

In another study, a series of novel indole derivatives were evaluated for their inhibitory activity against a panel of enzymes associated with diabetes and cancer. biolmolchem.com The results indicated that some compounds exhibited multitargeting behavior, inhibiting enzymes involved in both cell growth and oxidative stress pathways. biolmolchem.com This highlights the versatility of the indole scaffold in generating compounds with either highly selective or intentionally multitargeted profiles.

Table 2: Selectivity of Indole-Based Compounds Against Related Enzymes

Compound ClassPrimary TargetTested Off-TargetsSelectivity Profile
Indole-based ECE inhibitorsECE-1NEP, ACEHigh selectivity for ECE-1. nih.gov

Development of Fluorescent or Isotopic Probes Based on the Scaffold (for research tools)

The indole scaffold is inherently fluorescent, which makes it an attractive core for the design and synthesis of fluorescent probes for various analytical and biological applications. mdpi.comrsc.org These probes can be used to detect and visualize a wide range of analytes, including cations, anions, and neutral species, in biological, agricultural, and environmental samples. rsc.org

The design of indole-based fluorescent probes often follows the donor-π-acceptor (D-π-A) concept. mdpi.com By modifying the indole structure with different functional groups, the photophysical properties of the resulting molecule can be tuned. For example, the introduction of electron-donating and electron-accepting groups can influence the molecule's absorption and emission wavelengths.

Indole derivatives have been successfully developed into fluorescent probes for various purposes:

pH Sensing: Novel indole derivatives have been designed as colorimetric pH sensors, exhibiting dramatic color and fluorescence changes in response to protonation. mdpi.com

Ion Detection: An indole-based fluorescent probe has been developed for the selective sensing of cyanide anions in aqueous media. nih.gov

Bioimaging: Indole-based fluorescent probes have been utilized for bioimaging in living cells, for example, in the detection of hypochlorite. mdpi.com

While there are no specific reports on the development of fluorescent probes based on the this compound scaffold, its core indole structure suggests that it could serve as a suitable starting point for the design of such research tools. The ester functionality could also be modified to introduce specific recognition elements for target analytes.

Advanced Analytical Techniques in Research and Characterization Methodologies

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are indispensable for the separation and purification of ethyl 2-(1H-indol-1-yl)acetate from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial method for determining the purity of synthesized this compound. While specific application notes for this exact isomer are not widely published, general reversed-phase HPLC methods are applicable. A typical system would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to ensure good peak shape. The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. Detection is commonly achieved using a UV detector, as the indole (B1671886) ring possesses a strong chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility, GC-MS can be used to analyze any volatile impurities or derivatives. In this technique, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound. For indole derivatives, the fragmentation pattern often reveals characteristic losses of the ester group and fragments of the indole ring.

Spectroscopic Methods for Structure Elucidation in Synthetic Organic Chemistry

Spectroscopic methods are paramount in confirming the molecular structure of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1D, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are used to provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would include a triplet and a quartet for the ethyl group protons, a singlet for the methylene (B1212753) protons of the acetate (B1210297) group, and a series of multiplets in the aromatic region corresponding to the protons on the indole ring.

¹³C NMR: The carbon-13 NMR spectrum shows the number of different types of carbon atoms in the molecule. Key signals for this compound would include peaks for the carbonyl carbon of the ester, the methylene carbons of the ethyl and acetate groups, the methyl carbon of the ethyl group, and the distinct carbons of the indole ring.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further confirming the assigned structure.

A study has reported the following partial ¹H NMR data for this compound in CDCl₃ at 500 MHz:

δ 8.53 (1H, broad singlet)

δ 8.47 (1H, doublet, J = 8.0 Hz)

δ 7.91 (1H, doublet, J = 8.0 Hz)

δ 7.564 (1H, doublet, J = 9.0 Hz)

δ 7.561 (1H, doublet of doublet of doublets, J = 8.0, 7.0, 1.5 Hz) nii.ac.jp

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. A strong absorption band around 1718-1750 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the ester group nii.ac.jp. Other significant peaks would correspond to C-H stretching of the aromatic and aliphatic parts of the molecule, and C-N stretching. One report specifically identifies a peak at 1718 cm⁻¹ for the ester carbonyl nii.ac.jp.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system in this compound is a strong chromophore, and its UV-Vis spectrum would be expected to show characteristic absorption maxima in the ultraviolet region, typically around 220 nm and 280 nm.

X-ray Crystallography for Absolute Stereochemistry and Conformation

As of the date of this article, there are no published single-crystal X-ray diffraction studies for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and precise molecular geometry, including bond lengths, bond angles, and torsional angles, remains undetermined. The absence of this experimental data precludes a definitive analysis of its solid-state conformation and the establishment of its absolute stereochemistry through crystallographic means.

While crystallographic data for derivatives and isomers of this compound exist, the strict focus on the title compound prevents their inclusion in this article. Further research involving the synthesis of suitable single crystals and subsequent X-ray diffraction analysis is necessary to elucidate the precise three-dimensional structure of this compound.

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Data Not Available
Space Group Data Not Available
a (Å) Data Not Available
b (Å) Data Not Available
c (Å) Data Not Available
α (°) Data Not Available
β (°) Data Not Available
γ (°) Data Not Available
Volume (ų) Data Not Available
Z Data Not Available

Applications in Advanced Materials and Chemical Research Non Clinical

Use as Precursors in Polymer Chemistry Research

The indole (B1671886) ring is a valuable component in the synthesis of functional polymers due to its electronic properties and reactivity. While direct polymerization of ethyl 2-(1H-indol-1-yl)acetate is not extensively documented, the indole scaffold itself is a known precursor for polymers like polyindoles. Polyindoles are synthesized via chemical oxidative polymerization and are investigated for their catalytic performance as heterogeneous catalysts. ias.ac.insemanticscholar.org The synthesis of poly(2-ethyl-3-methyl-1H-indole) has been achieved through the intramolecular cyclization of poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] in polyphosphoric acid. researchgate.net

Furthermore, indole has been used to create copolymers with polyaniline (PANI). These copolymers are prepared by chemical oxidative polymerization methods and have been characterized for their molecular weight and polydispersity. researchgate.net The presence of the indole moiety can modulate the electronic and structural properties of the resulting polymers. The ethyl acetate (B1210297) group on this compound offers a potential site for further functionalization or modification of the polymer backbone, suggesting its potential as a monomer for creating specialized polymers with tailored properties.

Integration into Functional Dyes and Pigments Research

The indole structure is the basis for the ancient and vibrant dye, indigo (B80030). Modern research continues to explore indole derivatives for the creation of novel functional dyes and pigments. Fungal peroxygenases have been used for the one-step synthesis of Tyrian purple (a brominated indigo derivative) and other indigo derivatives from simple indole precursors. mdpi.com This enzymatic approach highlights a green chemistry route to valuable pigments.

The electronic structure of the indole ring, which features a donor-π-acceptor (D-π-A) architecture, makes it an excellent candidate for chromophore development. nih.gov Researchers have synthesized indole-based chromophores incorporating a tricyanofuranyl acceptor, demonstrating the tunability of the optical properties through chemical modification. semanticscholar.org While specific research detailing the use of this compound as a dye precursor is limited, its core indole structure is fundamentally linked to color and photophysical properties. Its derivatives could potentially be used in the synthesis of azo dyes, a significant class of colorant organic materials, by incorporating a diazotizable amine group onto the indole ring. nih.gov

Application in Agrochemical Research (Focusing on non-toxic, mechanistic aspects)

This compound is structurally related to indole-3-acetic acid (IAA), the most common and naturally occurring plant hormone of the auxin class. nih.gov This structural similarity makes indole acetic acid derivatives prime candidates for research in agrochemicals, particularly as plant growth regulators. frontiersin.org

The primary mechanism of action for these compounds is mimicking the role of natural auxin. biologydiscussion.com They regulate nearly all aspects of plant growth and development, including:

Cell Division and Elongation: IAA and its analogues stimulate cell division and enlargement, which are fundamental processes for plant growth. nih.gov

Root Formation: A key application of auxins in horticulture is the promotion of root initiation in stem cuttings. google.com

Apical Dominance: IAA produced in the apical bud can inhibit the growth of lateral buds, a phenomenon known as apical dominance.

Stress Response: Indole compounds can activate the plant's immune system, enhancing resistance to both biotic and abiotic stresses. frontiersin.orgbiologydiscussion.com

Research focuses on understanding how these synthetic analogues bind to auxin receptors and trigger downstream physiological responses. Unlike many conventional pesticides, the mode of action for auxin-like compounds is based on manipulating the plant's endogenous hormonal pathways, offering a pathway for developing regulators with potentially lower toxicity profiles. Studies on derivatives like 4-chloro-indole-3-acetic acid (4-Cl-IAA) and indole-3-butyric acid (IBA) help elucidate the structure-activity relationships that govern their potency and specific effects on plant development. frontiersin.orgbiologydiscussion.com

Table 1: Mechanistic Roles of Indole-Acetic Acid Analogs in Plant Growth Regulation

Mechanistic Aspect Description of Action Key Plant Processes Affected
Auxin Mimicry Compound structurally resembles natural IAA, allowing it to bind to auxin-specific receptors (e.g., TIR1) and initiate hormonal signaling cascades. nih.govbiologydiscussion.com Cell elongation, phototropism, gravitropism.
Gene Regulation Binding to receptors triggers the degradation of Aux/IAA repressor proteins, allowing auxin response factors (ARFs) to regulate the transcription of auxin-responsive genes. nih.gov Synthesis of proteins required for cell growth and differentiation.
Root Development Promotes the formation of both primary and lateral roots by stimulating cell division in the pericycle. google.com Nutrient and water uptake, plant anchoring.
Stress Resistance Can induce the biosynthesis of defense-related compounds like salicylic (B10762653) acid (SA) and jasmonic acid (JA), and increase the activity of antioxidant enzymes (e.g., POD, SOD). frontiersin.org Enhanced tolerance to pathogens and environmental stressors like drought or salinity.

Role in Analytical Chemistry as Reference Standards or Probes

In analytical chemistry, well-characterized, pure compounds are essential as reference standards for the accurate identification and quantification of analytes. Indole derivatives, including isomers like ethyl 2-(1H-indol-3-yl)acetate, are available commercially as certified reference materials and pharmaceutical secondary standards. Such standards are crucial for method development, validation, and quality control in various analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Beyond their role as standards, the indole scaffold is central to the design of chemical probes. The inherent fluorescence of the electron-rich indole ring system makes it an excellent building block for fluorescent chemosensors. sjp.ac.lk These probes are designed to exhibit a measurable change in their optical properties (e.g., fluorescence intensity or color) upon binding to a specific analyte, enabling its detection and quantification. nih.gov

Development of Sensing Materials Based on Indole Scaffolds

The development of chemosensors for detecting specific ions and molecules is a significant area of materials research. The indole scaffold is widely used in this field due to its favorable photophysical properties and its ability to be functionalized with specific binding sites. sjp.ac.lkmdpi.com Indole-based sensors have been successfully developed for a range of analytes.

Metal Ion Detection: Indole-based fluorescent sensors have been synthesized for the selective detection of various metal ions, including zinc (Zn²⁺), mercury (Hg²⁺), and copper (Cu²⁺). mdpi.comnih.govnih.gov For example, a sensor created by the condensation of 2-(1H-indol-3-yl)acetohydrazide and salicylaldehyde (B1680747) showed a significant fluorescence increase upon binding Zn²⁺, with a detection limit of 0.41 μM. mdpi.com The sensing mechanism often involves processes like Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).

Anion Detection: The N-H proton of the indole ring can act as a hydrogen bond donor, making it suitable for designing sensors for anions. An indole-based chemosensor was developed for the detection of fluoride (B91410) (F⁻) ions, which showed a distinct color change from colorless to yellow and a "turn-on" fluorescence response upon binding. spectroscopyonline.com The detection was based on the formation of hydrogen bonds between the sensor molecule and the fluoride ion. spectroscopyonline.com

The performance of these sensing materials is characterized by their selectivity (ability to detect a specific analyte in the presence of others), sensitivity (measured by the limit of detection), and binding affinity (quantified by the association constant).

Table 2: Performance of Selected Indole-Based Chemosensors

Target Analyte Sensor Type Sensing Mechanism Limit of Detection (LOD) Association Constant (Ka) Reference
Fluoride (F⁻) Fluorescent / Colorimetric Hydrogen Bonding, Turn-on Fluorescence 3.2 nM 3.6 × 10⁴ M⁻² spectroscopyonline.com
Zinc (Zn²⁺) Fluorescent Chelation-Enhanced Fluorescence (CHEF) 0.41 μM - mdpi.com
Mercury (Hg²⁺) Fluorescent Complex Formation 6.8 μM 4.46 × 10³ M⁻¹ nih.gov
Copper (Cu²⁺) Fluorescent Fluorescence Quenching 10.30 μM - sjp.ac.lk

Q & A

What are the common synthetic routes for ethyl 2-(1H-indol-1-yl)acetate, and how do reaction conditions influence yield?

Basic Research Question
this compound is synthesized via nucleophilic substitution or acylation. A widely reported method involves refluxing indole with ethyl bromoacetate in acetone using potassium carbonate as a base, achieving moderate to high yields . Alternative routes include acid-catalyzed esterification of 2-(1H-indol-1-yl)acetic acid with ethanol and sulfuric acid under reflux, followed by neutralization and extraction . Key variables affecting yield include:

  • Catalyst/base selection : Potassium carbonate minimizes side reactions compared to stronger acids .
  • Solvent and temperature : Refluxing acetone (~56°C) balances reactivity and stability, while prolonged heating in acidic conditions risks decomposition .
  • Purification methods : Column chromatography or recrystallization improves purity but may reduce yield .

What spectroscopic and crystallographic methods are used to characterize this compound?

Basic Research Question
Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity at the indole N1 position. For example, the acetate methylene protons appear as a singlet near δ 5.01 ppm .
  • X-ray crystallography : SHELX software refines single-crystal structures to determine bond lengths, angles, and packing interactions. For derivatives, C–N bond lengths in the indole-acetate moiety average 1.376 Å, aligning with optimized computational models .
  • FT-IR and FT-Raman : Vibrational modes (e.g., C=O stretch at ~1740 cm1^{-1}) validate ester group integrity .

How can computational methods like DFT predict the reactivity of this compound derivatives?

Advanced Research Question
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level model electronic properties and reaction pathways:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict nucleophilic/electrophilic sites. For example, the indole C3 position often shows high electrophilicity in derivatives .
  • Transition state analysis : Simulates reaction mechanisms, such as acyl transfer or cyclization, to optimize synthetic pathways .
  • Non-covalent interactions : AIM (Atoms in Molecules) theory identifies hydrogen bonding and π-stacking in crystal packing, aiding co-crystal design .

What strategies resolve contradictions in crystallographic data for indole derivatives?

Advanced Research Question
Discrepancies in bond angles or torsional conformations arise from:

  • Twinned crystals or disordered solvent : SHELXL refinement with TWIN/BASF commands corrects for pseudo-merohedral twinning .
  • Temperature-dependent effects : Low-temperature (100 K) data collection reduces thermal motion artifacts .
  • Validation tools : PLATON/CHECKCIF identifies outliers (e.g., unusual C–C bond lengths >1.55 Å) requiring re-refinement .

How can reaction conditions be optimized for large-scale synthesis of this compound?

Advanced Research Question
Scale-up challenges include maintaining yield and minimizing purification steps:

  • Continuous flow reactors : Enhance heat/mass transfer, reducing reaction time from hours to minutes .
  • Catalyst recycling : Immobilized bases (e.g., K2_2CO3_3 on silica) improve sustainability .
  • In-line analytics : HPLC-MS monitors reaction progress, enabling real-time adjustments .

What challenges arise in correlating theoretical calculations with experimental results for indole derivatives?

Advanced Research Question
Divergences between computational models and experimental data stem from:

  • Solvent effects : PCM (Polarizable Continuum Model) simulations often underestimate solvation energies compared to empirical observations .
  • Dynamic vs. static structures : X-ray data represent time-averaged conformations, whereas DFT optimizes gas-phase geometries .
  • Van der Waals interactions : Dispersion-corrected functionals (e.g., ωB97X-D) improve agreement with crystallographic packing .

How do substituents on the indole ring influence the biological activity of this compound derivatives?

Advanced Research Question
Structure-Activity Relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., NO2_2) : Enhance binding to enzymatic targets like BACE1 (β-secretase) by increasing electrophilicity .
  • Methoxy groups : Improve blood-brain barrier penetration in neuroactive compounds .
  • Chlorine substituents : Increase antimicrobial potency but may reduce solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.